molecular formula C7H5Cl2NO4S B13199922 (2-Chloro-4-nitrophenyl)methanesulfonyl chloride

(2-Chloro-4-nitrophenyl)methanesulfonyl chloride

Cat. No.: B13199922
M. Wt: 270.09 g/mol
InChI Key: JZTUOGLINRMXAI-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H6ClNO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-chloro-4-nitrophenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 2-chloro-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Chloro-4-nitrophenol+Methanesulfonyl chloride(2-Chloro-4-nitrophenyl)methanesulfonyl chloride+HCl\text{2-Chloro-4-nitrophenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-nitrophenol+Methanesulfonyl chloride→(2-Chloro-4-nitrophenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

(2-Chloro-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.

    Biology: In the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide groups.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound, which lacks the 2-chloro-4-nitrophenyl group.

    (4-Nitrophenyl)methanesulfonyl chloride: Similar structure but without the chlorine substituent.

    (2-Chloro-4-nitrophenyl)methanesulfonate: An ester derivative of the compound.

Uniqueness

(2-Chloro-4-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the chloro and nitro substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in chemical synthesis and research.

Properties

Molecular Formula

C7H5Cl2NO4S

Molecular Weight

270.09 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Cl2NO4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2

InChI Key

JZTUOGLINRMXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CS(=O)(=O)Cl

Origin of Product

United States

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